Cyclohexyl 7-(3-bromophenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate
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Overview
Description
Cyclohexyl 7-(3-bromophenyl)-5-methyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate is a complex organic compound with a molecular formula of C19H21BrN4O2 . This compound belongs to the class of triazolopyrimidines, which are known for their diverse biological activities and applications in medicinal chemistry .
Preparation Methods
The synthesis of cyclohexyl 7-(3-bromophenyl)-5-methyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate typically involves multi-step organic reactions. One common method includes the use of enaminonitriles and benzohydrazides under microwave conditions, which facilitates a tandem reaction involving transamidation, nucleophilic addition, and subsequent condensation . This method is eco-friendly and yields the target compound in good-to-excellent yields .
Chemical Reactions Analysis
Cyclohexyl 7-(3-bromophenyl)-5-methyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The bromine atom in the compound can be substituted with other groups using reagents like sodium iodide in acetone.
Scientific Research Applications
This compound has significant applications in scientific research, particularly in medicinal chemistry. It has been studied for its potential as a CDK2 inhibitor, which is an appealing target for cancer treatment . Additionally, triazolopyrimidine derivatives, including this compound, have shown activities such as acting as RORγt inverse agonists, PHD-1, JAK1, and JAK2 inhibitors . These activities make it valuable in the treatment of cardiovascular disorders, type 2 diabetes, and hyperproliferative disorders .
Mechanism of Action
The mechanism of action of cyclohexyl 7-(3-bromophenyl)-5-methyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate involves its interaction with specific molecular targets and pathways. For instance, as a CDK2 inhibitor, it binds to the active site of the enzyme, preventing its interaction with cyclin A2, thereby inhibiting cell cycle progression and inducing apoptosis in cancer cells .
Comparison with Similar Compounds
Cyclohexyl 7-(3-bromophenyl)-5-methyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate can be compared with other triazolopyrimidine derivatives such as:
Pyrazolo[3,4-d]pyrimidine: Known for its CDK2 inhibitory activity.
1,2,4-Triazolo[1,5-a]pyridines: Exhibits various biological activities including acting as RORγt inverse agonists and JAK inhibitors.
The uniqueness of cyclohexyl 7-(3-bromophenyl)-5-methyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate lies in its specific substitution pattern and its potent biological activities, making it a valuable compound for further research and development in medicinal chemistry .
Properties
Molecular Formula |
C19H21BrN4O2 |
---|---|
Molecular Weight |
417.3 g/mol |
IUPAC Name |
cyclohexyl 7-(3-bromophenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate |
InChI |
InChI=1S/C19H21BrN4O2/c1-12-16(18(25)26-15-8-3-2-4-9-15)17(13-6-5-7-14(20)10-13)24-19(23-12)21-11-22-24/h5-7,10-11,15,17H,2-4,8-9H2,1H3,(H,21,22,23) |
InChI Key |
XKYYBGZUIXJRGC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(N2C(=NC=N2)N1)C3=CC(=CC=C3)Br)C(=O)OC4CCCCC4 |
Origin of Product |
United States |
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